molecular formula C11H10INO B1345450 5-(4-Iodophenyl)-5-oxovaleronitrile CAS No. 898767-84-5

5-(4-Iodophenyl)-5-oxovaleronitrile

Cat. No.: B1345450
CAS No.: 898767-84-5
M. Wt: 299.11 g/mol
InChI Key: KFVPIQLLEFXYMO-UHFFFAOYSA-N
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Description

5-(4-Iodophenyl)-5-oxovaleronitrile is an organic compound that features an iodophenyl group attached to a valeric acid derivative

Preparation Methods

One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance. Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-(4-Iodophenyl)-5-oxovaleronitrile can undergo various chemical reactions, including:

Scientific Research Applications

5-(4-Iodophenyl)-5-oxovaleronitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Iodophenyl)-5-oxovaleronitrile involves its interaction with molecular targets through its iodophenyl group. This group can participate in various binding interactions, including hydrogen bonding and halogen bonding, with biological molecules. The pathways involved may include those related to enzyme inhibition or receptor modulation, depending on the specific application .

Comparison with Similar Compounds

Similar compounds to 5-(4-Iodophenyl)-5-oxovaleronitrile include other iodophenyl derivatives such as 4-iodophenylacetonitrile and 4-iodophenol Compared to these compounds, this compound is unique due to its valeric acid derivative structure, which can influence its reactivity and applications

Properties

IUPAC Name

5-(4-iodophenyl)-5-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVPIQLLEFXYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642244
Record name 5-(4-Iodophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-84-5
Record name 4-Iodo-δ-oxobenzenepentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Iodophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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